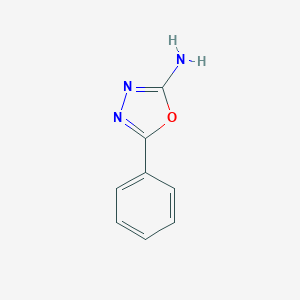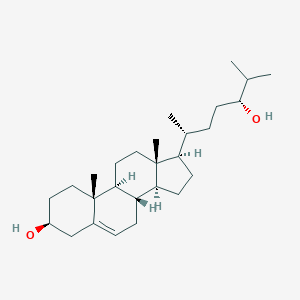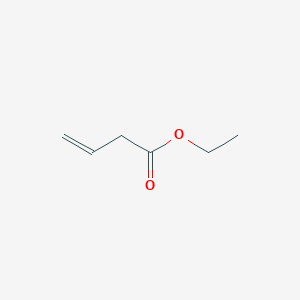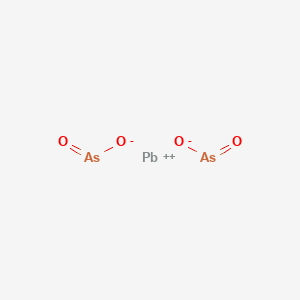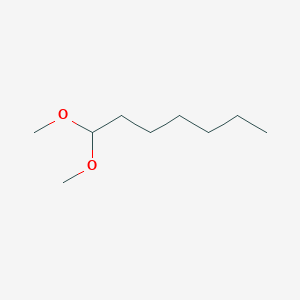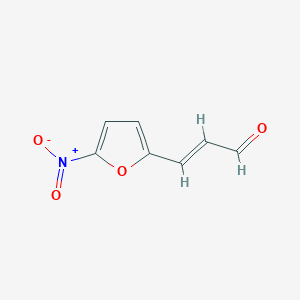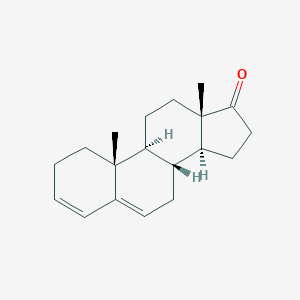
Androsta-3,5-dien-17-one
Descripción general
Descripción
Androsta-3,5-dien-17-one is a metabolite of 7-Keto-DHEA, which is a very potent suicide aromatase inhibitor . It is a naturally occurring compound, produced by the metabolism of the prohormone DHEA . It’s used in a wide array of supplemental stacks .
Molecular Structure Analysis
The molecular formula of this compound is C19H26O . Its average mass is 270.409 Da and its monoisotopic mass is 270.198364 Da .Chemical Reactions Analysis
The reaction of Androsta-3,5-diene and of this compound with one or 2 molar equivalents of m-chloroperbenzoic acid gives complex mixtures of products .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 398.8±42.0 °C at 760 mmHg, and a flash point of 172.2±22.8 °C . It has 1 H bond acceptor, 0 H bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
- Reactions with m-Chloroperbenzoic Acid : Androsta-3,5-dien-17-one reacts with m-chloroperbenzoic acid, leading to complex mixtures including low yields of diepoxides and major products of unsaturated vic-3,4-diols (Cambie et al., 1981).
- Synthesis of Inhibitors : Derivatives of this compound, such as 17-heterocyclic substituted androstene derivatives, have been synthesized as inhibitors for human testicular microsomal 17α-hydroxylase/C_(17,20)-layse, indicating potential applications in treating conditions like benign prostatic hypertrophy and prostatic cancer (Cheng, 2001).
Bioconversion and Pharmacology
- Bioconversion in Algae : The green alga T76 Scenedesmus quadricauda biotransforms exogenous this compound, leading to the formation of various bioproducts, showcasing the compound's potential in biotechnological applications (DellaGreca et al., 1996).
- Inhibition of Aromatase : Analogues of this compound, where the D ring is modified, have been tested as inhibitors of human placental aromatase. These compounds demonstrate a significant affinity for and rate of inactivation of aromatase, indicating potential therapeutic applications in conditions where aromatase inhibition is beneficial (Sherwin et al., 1989).
Detection and Metabolism
- Detection in Human Plasma : Androsta-4,16-dien-3-one, closely related to this compound, has been isolated and identified from human adult male plasma. This detection suggests its physiological presence and potential biological roles in humans (Brooksbank et al., 1969).
- Metabolism Studies : Research on the metabolism of this compound and its derivatives in humans can provide insights into its pharmacokinetics and possible therapeutic applications (Galletti & Gardi, 1971).
Novel Applications and Research
- Androgen Synthesis Inhibition : Research into novel P45017α inhibitors based on this compound derivatives indicates their potential application in the treatment of prostate cancer by inhibiting androgen synthesis (Handratta et al., 2005).
Mecanismo De Acción
Safety and Hazards
The use of Androsta-3,5-diene-7,17-dione in food does not meet the criteria for general recognition of safety primarily because there is inadequate scientific data and information on the safety of its consumption . The information that is available indicates that the use of Androsta-3,5-diene-7,17-dione in food may be harmful .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5-6,14-16H,4,7-12H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINLAYUXSUKKHW-QAGGRKNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572238 | |
| Record name | Androsta-3,5-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1912-63-6 | |
| Record name | Androsta-3,5-dien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main reaction pathway of Androsta-3,5-dien-17-one with meta-chloroperbenzoic acid?
A1: While this compound might be expected to form diepoxides when reacting with meta-chloroperbenzoic acid, research indicates that this is not the primary reaction pathway. Instead, the major products are unsaturated vicinal 3,4-diols. This suggests that the reaction favors the formation of diols over epoxides under the studied conditions []. Additionally, the reaction can lead to the formation of unsaturated hydroxy-meta-chlorobenzoates, particularly when using one equivalent of meta-chloroperbenzoic acid [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



